molecular formula C7H9N3O B13932001 2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile

2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile

Cat. No.: B13932001
M. Wt: 151.17 g/mol
InChI Key: JIWDFBZIYOEOEJ-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile is an organic compound that features a pyrazole ring substituted with a hydroxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves the reaction of 4-hydroxy-1H-pyrazole with 2-methylpropanenitrile under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxy-1H-pyrazol-1-yl)acetamide
  • 2-(4-Hydroxy-1H-pyrazol-1-yl)propanamide
  • 2-(4-Hydroxy-1H-pyrazol-1-yl)-3-methylbutanoic acid

Uniqueness

2-(4-Hydroxy-1H-pyrazol-1-yl)-2-methylpropanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-(4-hydroxypyrazol-1-yl)-2-methylpropanenitrile

InChI

InChI=1S/C7H9N3O/c1-7(2,5-8)10-4-6(11)3-9-10/h3-4,11H,1-2H3

InChI Key

JIWDFBZIYOEOEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N1C=C(C=N1)O

Origin of Product

United States

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